molecular formula C27H19NO B096099 2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole CAS No. 16143-15-0

2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole

Cat. No.: B096099
CAS No.: 16143-15-0
M. Wt: 373.4 g/mol
InChI Key: WTYIOUUBRHRFOP-UHFFFAOYSA-N
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Description

2-[4-(2-[1,1’-Biphenyl]-4-ylvinyl)phenyl]benzoxazole is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-[1,1’-Biphenyl]-4-ylvinyl)phenyl]benzoxazole typically involves the condensation of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-[1,1’-Biphenyl]-4-ylvinyl)phenyl]benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(2-[1,1’-Biphenyl]-4-ylvinyl)phenyl]benzoxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(2-[1,1’-Biphenyl]-4-ylvinyl)phenyl]benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-[1,1’-Biphenyl]-4-ylvinyl)phenyl]benzoxazole stands out due to its unique structural features, which contribute to its distinct pharmacological activities. The presence of the biphenyl and benzoxazole moieties enhances its ability to interact with various biological targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19NO/c1-2-6-22(7-3-1)23-16-12-20(13-17-23)10-11-21-14-18-24(19-15-21)27-28-25-8-4-5-9-26(25)29-27/h1-19H/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYIOUUBRHRFOP-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16143-15-0
Record name 2-[4-(2-[1,1'-biphenyl]-4-ylvinyl)phenyl]benzoxazole
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